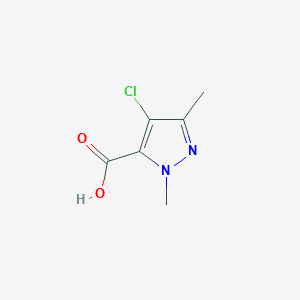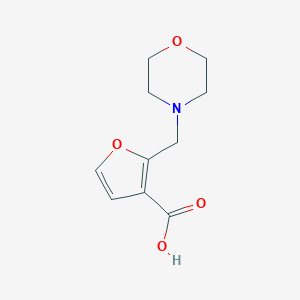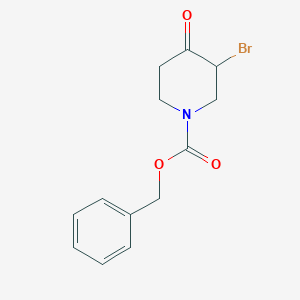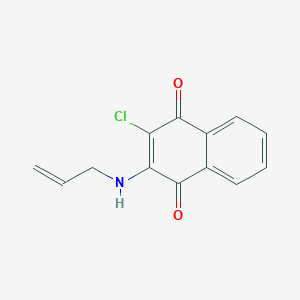
2-(Allylamino)-3-chloronaphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD-K45681478 is a compound identified as a potential therapeutic agent in various scientific studies. It has shown promise in the treatment of certain cancers, particularly bladder cancer, due to its ability to target specific molecular pathways involved in cancer progression .
Preparation Methods
The preparation of BRD-K45681478 involves several synthetic routes and reaction conditions. The exact methods and conditions are often proprietary and detailed in scientific literature. Generally, the synthesis involves multiple steps, including the formation of key intermediates and the use of specific reagents to achieve the desired chemical structure .
Chemical Reactions Analysis
BRD-K45681478 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BRD-K45681478 has several scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to investigate cellular processes and molecular pathways involved in cancer progression.
Medicine: It has potential therapeutic applications in the treatment of bladder cancer and other malignancies.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of BRD-K45681478 involves targeting specific molecular pathways involved in cancer progression. It interacts with key proteins and enzymes, inhibiting their activity and preventing the growth and spread of cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
BRD-K45681478 is unique in its ability to target specific molecular pathways involved in cancer progression. Similar compounds include:
- 1S,3R-RSL-3
- RITA
- U-0126
- Temsirolimus
- MRS-1220
- LY2784544
These compounds also show potential therapeutic effects in cancer treatment but may differ in their specific mechanisms of action and molecular targets .
Properties
CAS No. |
6292-12-2 |
|---|---|
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
2-chloro-3-(prop-2-enylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C13H10ClNO2/c1-2-7-15-11-10(14)12(16)8-5-3-4-6-9(8)13(11)17/h2-6,15H,1,7H2 |
InChI Key |
PYIGZVBXHAUBPU-UHFFFAOYSA-N |
SMILES |
C=CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Canonical SMILES |
C=CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


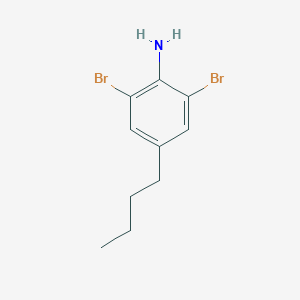
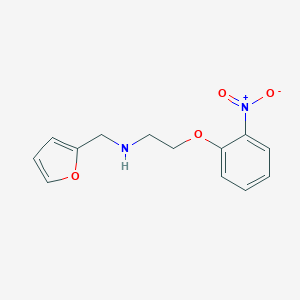


![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)

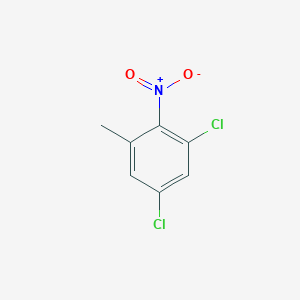

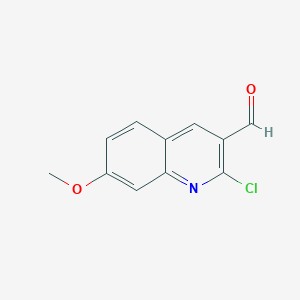
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
